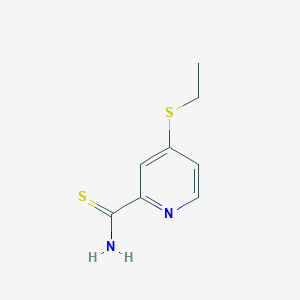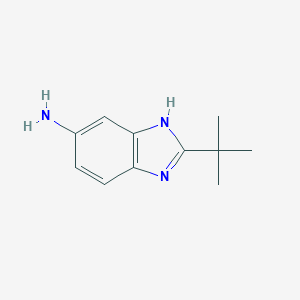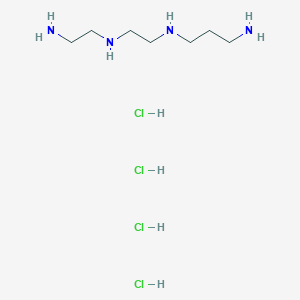
4-(4,4,5,5-四甲基-1,3,2-二氧杂环戊硼烷-2-基)苯甲酰胺
描述
Synthesis Analysis
The synthesis of compounds related to 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide typically involves multiple steps, including substitution reactions. Huang et al. (2021) described the synthesis of boric acid ester intermediates with benzene rings through a three-step substitution reaction, which is confirmed by spectroscopic methods such as FTIR, NMR, and mass spectrometry. The molecular structures were further elucidated using density functional theory (DFT) and single-crystal X-ray diffraction, showing consistency between DFT-optimized structures and experimental data (Huang et al., 2021).
Molecular Structure Analysis
The molecular structure of related compounds was confirmed using techniques like FTIR, 1H and 13C NMR spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. These studies revealed the conformational and crystallographic features, providing insights into the molecular geometry and electronic structure. The DFT calculations offered a deeper understanding of the molecular electrostatic potential and frontier molecular orbitals, highlighting the physicochemical properties of the compounds (Huang et al., 2021).
Chemical Reactions and Properties
The chemical reactivity and properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives are influenced by the boron-containing dioxaborolane ring. This moiety plays a crucial role in facilitating various organic transformations, such as Suzuki-Miyaura cross-coupling reactions. The electronic and steric properties of the dioxaborolane ring can significantly affect the reactivity patterns, making these compounds valuable intermediates in organic synthesis.
Physical Properties Analysis
Physical properties such as melting points, boiling points, solubility, and crystallinity of these compounds are determined by their molecular structure. The presence of the dioxaborolane ring and benzamide moiety influences these properties, which are essential for their application in chemical synthesis. The solid-state structure, analyzed through X-ray diffraction, provides insights into the molecular packing and intermolecular interactions, affecting the compound's stability and reactivity.
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards various reagents, are pivotal for the application of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide derivatives in organic synthesis. These properties are influenced by the electron-withdrawing or donating nature of the substituents on the benzamide and dioxaborolane moieties. Understanding these chemical properties is crucial for designing and executing chemical reactions involving these compounds.
科学研究应用
有机合成与药物化学
该化合物是有机合成中一种有价值的试剂,特别是在构建复杂分子方面。它用于铃木-宫浦交叉偶联反应,该反应是医药合成中形成碳-碳键的关键。 例如,它用作生物活性化合物克立替尼的合成中间体,克立替尼是一种用于癌症治疗的药物 .
材料科学
在材料科学中,该化合物有助于开发具有独特性能的新型材料。它用于合成光电共聚物,这些共聚物结合了苯并噻二唑和富电子芳烃单元。 这些共聚物在有机电子学领域具有潜在的应用,例如有机发光二极管(OLED)和太阳能电池 .
作用机制
Target of Action
Similar compounds, such as 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline , are often used in the synthesis of biologically active compounds, suggesting that they may interact with a variety of biological targets.
Mode of Action
Compounds with similar structures are known to undergo reactions such as borylation and phosphitylation , which can result in the formation of useful glycosyl donors and ligands . These reactions can lead to changes in the structure and function of the target molecules.
Biochemical Pathways
Based on its structural similarity to other compounds, it may be involved in the suzuki-miyaura cross-coupling reaction , a type of chemical reaction where two organic compounds are joined together with the aid of a metal catalyst.
Result of Action
Similar compounds are often used in the synthesis of biologically active compounds , suggesting that they may have a variety of effects at the molecular and cellular level.
Action Environment
The action, efficacy, and stability of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide can be influenced by various environmental factors. For instance, the presence of a palladium catalyst is known to facilitate the borylation reaction . Additionally, the compound’s stability may be affected by factors such as temperature and the presence of oxygen .
属性
IUPAC Name |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BNO3/c1-12(2)13(3,4)18-14(17-12)10-7-5-9(6-8-10)11(15)16/h5-8H,1-4H3,(H2,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWEMAGLLVQDEKL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20375242 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
179117-44-3 | |
| Record name | 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20375242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


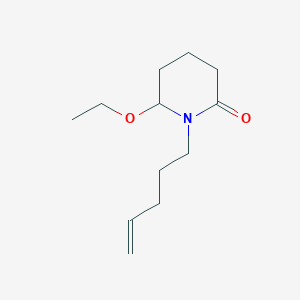
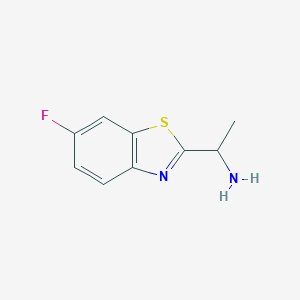
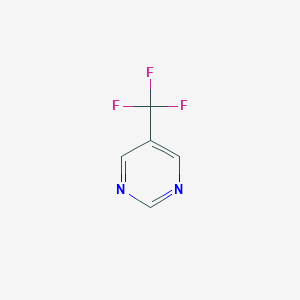


![5-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B70128.png)
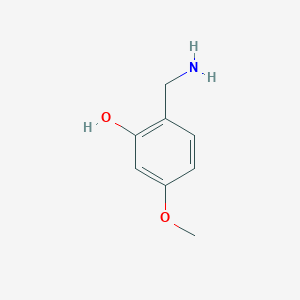
![4-ethoxy-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-9-ol](/img/structure/B70138.png)
